Selective Novel PKC Activation vs. ELAC
Euphorblin R (EOF2) increased total PKC enzymatic activity by twofold in neurosphere cultures, yet exerted no change in neurosphere size and reduced neurosphere number, indicating a complete absence of proliferative drive [1]. In contrast, the lathyrane comparator ELAC activated classical PKCβ and significantly increased postnatal NPC proliferation in vitro, particularly in synergy with FGF2 [2]. The differentiation effect of Euphorblin R was abolished upon siRNA-mediated knockdown of novel PKCθ, the most abundant novel PKC isoform in SVZ cultures, whereas classical PKC inhibition with Gö6976 did not block its effect [1]. ELAC's proliferative effect was reversed by both the pan-PKC inhibitor Gö6850 and the classical PKC inhibitor Gö6976, confirming its dependence on classical PKCβ [2].
| Evidence Dimension | PKC isozyme activation selectivity and effect on NPC proliferation |
|---|---|
| Target Compound Data | Twofold increase in total PKC activity; no change in neurosphere size; reduction in neurosphere number; effect blocked by PKCθ siRNA but not by classical PKC inhibitor Gö6976 |
| Comparator Or Baseline | ELAC (3,12-di-O-acetyl-8-O-tigloilingol): significantly increased postnatal NPC proliferation; effect reversed by both Gö6850 and Gö6976, indicating classical PKCβ dependence |
| Quantified Difference | Euphorblin R → differentiation without proliferation (PKCθ); ELAC → proliferation (PKCβ). Dichotomous functional outcome. |
| Conditions | Postnatal mouse SVZ-derived neurosphere cultures; attached SVZ cell differentiation assay (72 h) |
Why This Matters
This isozyme selectivity determines whether the biological outcome is neuroblast differentiation (Euphorblin R) or progenitor proliferation (ELAC), making compound selection decisive for experimental design in neurogenesis research.
- [1] Domínguez-García S, et al. Cell Death Dis. 2020;11(4):262. (Results: 'EOF2 activates PKC without promoting proliferation'; Fig. S1D; Fig. 4B-C) View Source
- [2] Murillo-Carretero M, et al. Br J Pharmacol. 2017;174(14):2373-2392. doi:10.1111/bph.13846 View Source
